molecular formula C10H11ClN2S B13060962 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine

Cat. No.: B13060962
M. Wt: 226.73 g/mol
InChI Key: PAFWLVBVRNIZMM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused thieno and pyrimidine ring system with chlorine and ethyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. For instance, the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. The use of catalysts, such as active nickel, and solvents like alcohol and ammonia water, can streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Coupling Reactions: Suzuki coupling reactions involving the thieno ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a valuable compound in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups and chlorine atom contribute to its reactivity and potential as a versatile scaffold in drug development .

Properties

IUPAC Name

4-chloro-2,6-diethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFWLVBVRNIZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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